An In-depth Technical Guide to 4-(Biphenyl-4-yl)-DL-phenylalanine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-(Biphenyl-4-yl)-DL-phenylalanine: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-(Biphenyl-4-yl)-DL-phenylalanine, a non-canonical amino acid with significant potential in research and development. This document delves into its chemical structure, physicochemical properties, a representative synthetic protocol, and explores its potential applications based on the biological activities of related compounds.
Introduction: The Significance of Non-Canonical Amino Acids
The introduction of non-canonical amino acids into peptides and proteins is a powerful strategy in drug discovery and chemical biology. These synthetic amino acids, with side chains not found among the 20 proteinogenic amino acids, can confer unique properties such as enhanced stability, altered conformation, and novel biological activities. 4-(Biphenyl-4-yl)-DL-phenylalanine, with its extended aromatic biphenyl side chain, represents a compelling scaffold for the design of novel therapeutics and research tools. The biphenyl moiety can engage in π-stacking and hydrophobic interactions, potentially leading to high-affinity binding to biological targets.
Chemical Structure and Nomenclature
4-(Biphenyl-4-yl)-DL-phenylalanine is a derivative of the essential amino acid phenylalanine. Its structure is characterized by a biphenyl group attached to the para-position of the phenyl ring of the phenylalanine side chain. As a DL-amino acid, it exists as a racemic mixture of its D- and L-enantiomers.
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IUPAC Name: 2-Amino-3-(4'-phenyl-[1,1'-biphenyl]-4-yl)propanoic acid
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Molecular Formula: C₂₁H₁₉NO₂[1]
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Molecular Weight: 317.39 g/mol [1]
The chemical structure of 4-(Biphenyl-4-yl)-DL-phenylalanine is depicted below:
Caption: Chemical structure of 4-(Biphenyl-4-yl)-DL-phenylalanine.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Melting Point | Expected to be a high-melting solid, likely >200 °C | The parent amino acid, DL-phenylalanine, has a melting point of 271 °C (decomposition)[3]. The addition of the biphenyl group increases molecular weight and potential for intermolecular interactions, likely increasing the melting point. For example, 4-methyl-L-phenylalanine has a melting point of 243-250 °C[4]. |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF. | The zwitterionic amino acid core provides some water solubility, but the large, hydrophobic biphenyl side chain will significantly limit it. The D-enantiomer is described as "slightly soluble in water"[1]. Solubility is expected to be better in polar aprotic organic solvents. |
| pKa | Expected to have two pKa values: ~2-3 for the carboxylic acid and ~9-10 for the amino group. | These values are typical for α-amino acids. |
| LogP | Expected to be significantly higher than phenylalanine (LogP ≈ -1.4), indicating increased lipophilicity. | The addition of a second phenyl ring will substantially increase the compound's hydrophobicity. |
Spectroscopic Characterization (Predicted)
While specific spectra for 4-(Biphenyl-4-yl)-DL-phenylalanine are not available, the expected spectral features can be inferred from related compounds.
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¹H NMR: The spectrum would be complex. Key signals would include:
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Aromatic protons of the biphenyl system, likely in the range of 7.3-7.8 ppm.
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Protons of the phenylalanine core, including the α-proton (around 4.0 ppm) and β-protons (around 3.0-3.3 ppm).
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A broad singlet for the amino group protons.
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A singlet for the carboxylic acid proton. The ¹H NMR spectrum of L-4,4'-Biphenylalanine shows signals in these expected regions[5].
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¹³C NMR: The spectrum would show a number of signals in the aromatic region (120-145 ppm) corresponding to the 12 carbons of the biphenyl group and the 6 carbons of the phenylalanine phenyl ring. Signals for the α-carbon (~55 ppm), β-carbon (~38 ppm), and the carbonyl carbon (~175 ppm) would also be present[6][7][8].
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for:
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N-H stretching of the amino group (~3000-3300 cm⁻¹).
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O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹, broad).
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C=O stretching of the carboxylic acid (~1700-1725 cm⁻¹).
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Aromatic C-H and C=C stretching (~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively). Spectra of biphenyl and DL-phenylalanine show these characteristic peaks[9][10].
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Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 317. Fragmentation would likely involve the loss of the carboxyl group and cleavage of the side chain. The mass spectrum for phenylalanine shows characteristic fragmentation patterns[11].
Synthesis of 4-(Biphenyl-4-yl)-DL-phenylalanine
A robust and widely applicable method for the synthesis of biphenyl-containing compounds is the Suzuki-Miyaura cross-coupling reaction[3][12][13][14]. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 4-(Biphenyl-4-yl)-DL-phenylalanine, a suitable starting material would be a protected 4-halo-DL-phenylalanine derivative, which is then coupled with phenylboronic acid.
Representative Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific laboratory conditions.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 4-(Biphenyl-4-yl)-DL-phenylalanine.
Step-by-Step Methodology:
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Protection of 4-Bromo-DL-phenylalanine:
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Rationale: The amino and carboxylic acid groups of the starting material must be protected to prevent side reactions during the Suzuki-Miyaura coupling. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and a methyl or ethyl ester for the carboxylic acid.
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Procedure:
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Suspend 4-bromo-DL-phenylalanine in a suitable solvent (e.g., methanol).
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Add thionyl chloride dropwise at 0 °C to form the methyl ester.
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After esterification is complete, add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.
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Isolate and purify the protected starting material, N-Boc-4-bromo-DL-phenylalanine methyl ester, by column chromatography.
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Suzuki-Miyaura Cross-Coupling:
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Rationale: This is the key C-C bond-forming step. A palladium catalyst, a phosphine ligand, and a base are essential for the catalytic cycle.
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Procedure:
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To a Schlenk flask, add N-Boc-4-bromo-DL-phenylalanine methyl ester (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).
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Heat the reaction mixture to 85-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Deprotection:
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Rationale: The protecting groups are removed to yield the final product.
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Procedure:
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Dissolve the crude protected product in a suitable solvent (e.g., dioxane).
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Add an aqueous solution of a strong base (e.g., lithium hydroxide) to saponify the methyl ester.
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After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to pH ~2-3 to protonate the carboxylate.
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Extract the Boc-protected amino acid into an organic solvent.
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Remove the Boc group by treating with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Remove the solvent and excess acid under reduced pressure.
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Purification:
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Rationale: The final product is purified to remove any remaining impurities.
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Procedure:
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The crude product can be purified by recrystallization or by preparative reverse-phase high-performance liquid chromatography (HPLC).
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Characterize the final product by NMR, MS, and IR spectroscopy to confirm its identity and purity.
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Potential Applications in Research and Drug Development
While specific biological activities for 4-(Biphenyl-4-yl)-DL-phenylalanine have not been extensively reported, the broader classes of biphenyl derivatives and phenylalanine analogs have shown a wide range of pharmacological effects. This suggests several potential areas of application for the title compound.
Diagram of Potential Research Areas:
Caption: Potential research applications for 4-(Biphenyl-4-yl)-DL-phenylalanine.
Antimicrobial and Antioxidant Properties
Biphenyl derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and antioxidant effects. The biphenyl scaffold can be considered a "privileged structure" in medicinal chemistry. The incorporation of this moiety into a phenylalanine framework could lead to novel compounds with potential as anti-infective or cytoprotective agents.
Anticancer Drug Development
Many anticancer agents contain biphenyl or phenylalanine-like structures[15][16]. The biphenyl group can enhance binding to target proteins through hydrophobic and π-stacking interactions. Phenylalanine derivatives have been investigated as components of proteasome inhibitors and other anticancer therapies[15][16]. Therefore, 4-(Biphenyl-4-yl)-DL-phenylalanine could serve as a valuable building block for the synthesis of new oncology drug candidates.
Neurological Disorders
Phenylalanine and its derivatives play crucial roles in neuroscience. They are precursors to neurotransmitters, and their analogs can modulate receptor activity. For instance, phenylalanine-based compounds are being explored as antagonists for AMPA receptors, which are implicated in epilepsy and neurodegenerative diseases[17]. High concentrations of phenylalanine can be neurotoxic, a key factor in the pathology of phenylketonuria[18][19][20]. The unique structure of 4-(Biphenyl-4-yl)-DL-phenylalanine makes it a candidate for probing the structure-activity relationships of receptors and transporters in the central nervous system.
Fluorescent Probes
Biphenyl-containing amino acids have been synthesized and incorporated into proteins as fluorescent probes[21][22]. These probes can be used to study protein conformation and dynamics. The biphenyl moiety in 4-(Biphenyl-4-yl)-DL-phenylalanine provides a chromophore that could be exploited for its fluorescent properties, making it a useful tool in biophysical studies.
Safety and Toxicology
Specific toxicological data for 4-(Biphenyl-4-yl)-DL-phenylalanine is not available. However, considerations for its safe handling and potential biological effects can be drawn from related compounds.
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General Handling: As with any chemical, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Potential Neurotoxicity: As a phenylalanine derivative, high systemic concentrations could potentially lead to neurotoxic effects, similar to those observed in phenylketonuria where elevated phenylalanine levels are detrimental to brain development and function[19][20].
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Metabolism: The metabolic fate of this compound is unknown. The biphenyl group may be hydroxylated by cytochrome P450 enzymes as part of the body's detoxification process.
Conclusion
4-(Biphenyl-4-yl)-DL-phenylalanine is a non-canonical amino acid with considerable potential for applications in medicinal chemistry, drug discovery, and chemical biology. Its synthesis is achievable through established methods like the Suzuki-Miyaura cross-coupling. While specific biological data is currently limited, the known activities of related biphenyl and phenylalanine derivatives suggest that it could be a valuable scaffold for developing novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders. Further research into the specific properties and biological activities of this compound is warranted to fully realize its potential.
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